1,4-Dimethylpiperidine-4-carbonitrile

Description

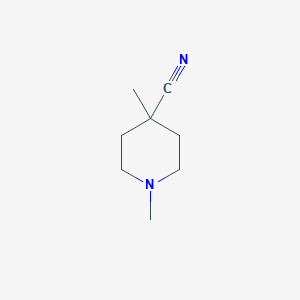

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-8(7-9)3-5-10(2)6-4-8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWQALQTWXMGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595768 | |

| Record name | 1,4-Dimethylpiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62718-29-0 | |

| Record name | 1,4-Dimethyl-4-piperidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62718-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethylpiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Dimethylpiperidine 4 Carbonitrile and Analogous Scaffolds

Strategies for Constructing the Piperidine (B6355638) Ring with Integrated Nitrile Functionality

Synthesizing the piperidine ring while concurrently establishing the C4-quaternary center bearing a methyl and a nitrile group requires strategic planning. This can be achieved either through carefully designed cyclization reactions of acyclic precursors or by adding the final nitrile component to a piperidone intermediate.

Cyclization Reactions Leveraging Acyclic Precursors

The construction of the 1,4-dimethylpiperidine-4-carbonitrile scaffold can be envisioned through the intramolecular cyclization of a suitably functionalized acyclic amine. One conceptual approach involves a 6-endo-dig reductive hydroamination/cyclization cascade. nih.gov This strategy would start with an acyclic amino-alkyne precursor containing the required methyl and nitrile groups. Acid-mediated functionalization of the alkyne would generate an iminium ion, which upon subsequent reduction, leads to the formation of the piperidine ring. nih.gov

Another powerful strategy involves radical-mediated cyclization. For instance, an appropriately substituted linear amino-aldehyde could undergo intramolecular cyclization catalyzed by a transition metal complex, such as one containing cobalt(II), to form the piperidine ring. nih.gov These methods, while not explicitly starting from 1,3-dimethylpiperidine, leverage precursors that are strategically designed to form the target ring system in a single, often stereoselective, step.

A notable synthetic route involves the reaction of 2-(4-fluorophenylthio)-benzyl cyanide with mechlorethamine (B1211372) hydrochloride in the presence of sodium hydride. prepchem.com This method, while yielding a more complex analogue, demonstrates the principle of constructing the piperidine ring by alkylating a carbon alpha to a nitrile group with a bis(2-chloroethyl)amine (B1207034) derivative, effectively forming the heterocyclic ring in one key step. prepchem.com

| Cyclization Strategy | Precursor Type | Key Transformation | Catalyst/Reagent Example |

| Reductive Hydroamination | Acyclic Amino-alkyne | Iminium Ion Formation & Reduction | Acid catalyst, Reducing agent |

| Radical-Mediated Cyclization | Linear Amino-aldehyde | Intramolecular Radical Addition | Cobalt(II) Complex |

| Bis-alkylation | Activated Acetonitrile | Nucleophilic Substitution | Sodium Hydride, Mechlorethamine |

Introduction of the Carbonitrile Moiety onto Piperidine Frameworks

A more common and versatile approach involves the construction of a piperidine ring followed by the introduction of the carbonitrile group. The Strecker amino acid synthesis provides a foundational method for this transformation. wikipedia.orgorganic-chemistry.org In this context, the synthesis would begin with a pre-formed 1-methyl-4-piperidone (B142233). The piperidone reacts with a cyanide source (e.g., KCN) and an amine (ammonia or an ammonium (B1175870) salt like NH₄Cl) to form an α-aminonitrile intermediate. masterorganicchemistry.com Subsequent hydrolysis of this intermediate, which is a standard part of the Strecker synthesis for amino acids, is replaced by a modification where the amino group is reductively methylated and the second substituent at C4 is introduced. wikipedia.orgmasterorganicchemistry.com

A more direct variant, analogous to the Strecker synthesis, involves the reaction of 1-methyl-4-piperidone with a cyanide source and methylamine. This three-component reaction would form the desired this compound structure directly. The mechanism proceeds through the formation of an iminium ion from the piperidone and methylamine, which is then attacked by the cyanide nucleophile. organic-chemistry.orgmasterorganicchemistry.com This method is highly convergent, building the key C4-substituted center on a readily available piperidone core. organic-chemistry.org

Functional Group Interconversions in the Synthesis of this compound

Functional group interconversion (FGI) is a critical tool for elaborating piperidine intermediates into the final product. Key transformations for the synthesis of this compound include N-methylation and the conversion of other C4-substituents into the required methyl and nitrile groups.

N-Methylation: The introduction of the N-methyl group is commonly achieved through reductive amination. researchgate.net A secondary piperidine precursor can be treated with formaldehyde (B43269) in the presence of a reducing agent. nih.gov The Eschweiler-Clarke reaction, which uses a mixture of formaldehyde and formic acid, is a classic method for this transformation. researchgate.net Modern variations employ milder and more selective reducing agents, such as sodium triacetoxyborohydride, alongside formaldehyde. nih.gov These methods are generally high-yielding and tolerant of a wide range of functional groups. researchgate.net

Formation of the Nitrile Group: The carbonitrile can be installed via the dehydration of a primary amide. masterorganicchemistry.com For instance, a precursor such as 1,4-dimethylpiperidine-4-carboxamide could be treated with a dehydrating agent like phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or thionyl chloride (SOCl₂) to yield the target nitrile. researchgate.netgoogle.com More recent, milder protocols for this dehydration include the use of oxalyl chloride with triphenylphosphine (B44618) oxide as a catalyst, which can be completed rapidly under gentle conditions. organic-chemistry.orgnih.gov This approach is a fundamental and efficient route for nitrile synthesis. rsc.org

| Transformation | Precursor Functional Group | Target Functional Group | Reagent(s) |

| N-Methylation | Secondary Amine (-NH) | Tertiary Amine (-NMe) | Formaldehyde, Formic Acid (Eschweiler-Clarke) |

| N-Methylation | Secondary Amine (-NH) | Tertiary Amine (-NMe) | Formaldehyde, NaBH(OAc)₃ (Reductive Amination) |

| Nitrile Formation | Primary Amide (-CONH₂) | Nitrile (-CN) | POCl₃, P₂O₅, or (COCl)₂/Ph₃PO |

Advanced Transformations in the Preparation of Structural Analogues and Derivatives

The synthesis of analogues of this compound often employs advanced catalytic and multicomponent reactions to build molecular diversity. These methods provide efficient routes to highly substituted and functionalized piperidine scaffolds. ajchem-a.com

Multicomponent Reactions (MCRs): MCRs are powerful tools for generating complex piperidine structures in a single step. taylorfrancis.com A one-pot, four-component reaction involving an aldehyde, an amine, and two β-ketoesters can yield highly functionalized piperidines. researchgate.net Such strategies allow for the rapid assembly of diverse libraries of piperidine analogues by varying the starting components. researchgate.netnih.gov For example, a reaction between an aromatic aldehyde, an amine, and an acetoacetic ester can be catalyzed by agents like tetrabutylammonium (B224687) tribromide (TBATB) or ZrOCl₂·8H₂O to build the piperidine core. taylorfrancis.com

Palladium-Catalyzed Cross-Coupling Reactions: The Mizoroki-Heck reaction is a prominent palladium-catalyzed method for forming C-C bonds by coupling an unsaturated halide with an alkene. rsc.orgorganic-chemistry.orgwikipedia.org This reaction can be used to introduce complex substituents onto the piperidine ring. For instance, a piperidine precursor bearing a vinyl or aryl halide could be coupled with various alkenes to generate a wide array of derivatives. rsc.org Reductive Heck coupling variations have been specifically applied to construct highly substituted piperidine rings, showcasing the power of this methodology in complex synthesis. rsc.org The reaction typically involves a palladium catalyst, a base, and is known for its functional group tolerance. researchgate.net

| Advanced Method | Description | Key Feature | Example Application |

| Multicomponent Reactions (MCRs) | One-pot synthesis combining three or more reactants to form a complex product. taylorfrancis.com | High atom economy and efficiency; rapid library generation. researchgate.net | Synthesis of polysubstituted piperidones from aldehydes, amines, and ketoesters. researchgate.net |

| Mizoroki-Heck Reaction | Pd-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org | Forms substituted alkenes; excellent functional group tolerance. researchgate.net | Introduction of aryl or vinyl substituents onto a piperidine scaffold. rsc.org |

Chemical Reactivity and Derivatization Studies of 1,4 Dimethylpiperidine 4 Carbonitrile

Transformations Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is susceptible to various transformations, most notably hydrolysis and reduction.

The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids. thieme-connect.de This transformation can be achieved under either acidic or basic conditions and proceeds through an amide intermediate. chemistrysteps.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, such as heating with dilute hydrochloric acid, the nitrile is converted into a carboxylic acid. libretexts.org The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. chemistrysteps.comyoutube.com Subsequent proton transfers and tautomerization lead to the formation of an amide intermediate, 1,4-dimethylpiperidine-4-carboxamide. This amide is then further hydrolyzed under the reaction conditions to yield the final product, 1,4-dimethylpiperidine-4-carboxylic acid, and an ammonium (B1175870) salt. chemistrysteps.com

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous alkali solution, like sodium hydroxide, also facilitates hydrolysis. libretexts.org The reaction begins with the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com This process, after protonation steps, also forms the amide intermediate. Continued hydrolysis of the amide in the basic medium results in the formation of a carboxylate salt (e.g., sodium 1,4-dimethylpiperidine-4-carboxylate) and ammonia. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step. libretexts.org

The progress of hydrolysis can be monitored by infrared spectroscopy, observing the disappearance of the C≡N stretching band and the appearance of bands characteristic of the carboxylic acid.

Table 1: Hydrolysis of 1,4-Dimethylpiperidine-4-carbonitrile

| Reaction Pathway | Reagents & Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous HCl, Heat (reflux) | 1,4-Dimethylpiperidine-4-carboxamide | 1,4-Dimethylpiperidine-4-carboxylic acid |

| Base-Catalyzed Hydrolysis | Aqueous NaOH, Heat (reflux), followed by acid workup | 1,4-Dimethylpiperidine-4-carboxamide | 1,4-Dimethylpiperidine-4-carboxylic acid |

The nitrile group can be readily reduced to a primary amine, providing a route to valuable amine derivatives. The most common methods for this transformation are catalytic hydrogenation and reduction with metal hydrides.

Reduction with Lithium Aluminum Hydride (LiAlH₄): A powerful method for converting nitriles to primary amines is reduction with lithium aluminum hydride (LiAlH₄). libretexts.org This reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition. An aqueous workup then protonates the resulting dianion to yield the primary amine. libretexts.org Applying this to this compound would produce (1,4-dimethylpiperidin-4-yl)methanamine.

Catalytic Hydrogenation: Catalytic hydrogenation is another effective method for nitrile reduction. This process typically involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. researchgate.net Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. This method is widely used in industrial syntheses for its efficiency. researchgate.net The reaction converts the nitrile group directly to a primary aminomethyl group, yielding (1,4-dimethylpiperidin-4-yl)methanamine.

Table 2: Reduction of this compound

| Method | Reagents & Conditions | Product |

|---|---|---|

| Metal Hydride Reduction | 1. LiAlH₄ in dry ether or THF 2. Aqueous workup | (1,4-Dimethylpiperidin-4-yl)methanamine |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni, Pressure | (1,4-Dimethylpiperidin-4-yl)methanamine |

Reactions at the Piperidine (B6355638) Nitrogen Atom

The tertiary nitrogen atom in the piperidine ring is nucleophilic and basic, making it a site for alkylation and other derivatizations.

As a tertiary amine, the nitrogen atom of this compound can react with alkylating agents, such as alkyl halides, to form quaternary ammonium salts. This reaction is a classic Sₙ2 process where the nitrogen's lone pair of electrons acts as the nucleophile.

The reaction of this compound with an alkyl halide (e.g., methyl iodide) leads to the formation of a 1-alkyl-1,4-dimethylpiperidin-4-carbonitrile salt. The study of N-quaternization on substituted piperidines is significant due to the wide applications of the resulting ammonium salts as drugs, chiral catalysts, and phase transfer reagents. researchgate.net The stereochemistry of this process is complex, as the incoming alkyl group can approach the nitrogen from either an axial or equatorial position relative to the piperidine ring's chair conformation. researchgate.netnih.gov

Direct amidation, which involves the formation of a bond between a carbonyl group and a nitrogen atom, is not possible at the piperidine nitrogen of this compound. This is because the nitrogen atom is a tertiary amine, meaning it lacks the necessary hydrogen atom to be displaced to form an amide bond.

However, related N-derivatizations are possible. One such reaction is the formation of a tertiary amine N-oxide. Treatment of a tertiary amine with an oxidizing agent like hydrogen peroxide (H₂O₂) or a peroxy acid (e.g., m-CPBA) results in the oxidation of the nitrogen atom to form an N-oxide. This transformation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen. The thermal rearrangement of tertiary amine oxides, known as the Meisenheimer rearrangement, is an important reaction for this class of compounds. researchgate.net

Stereochemical Outcomes and Control in Chemical Transformations

The stereochemistry of this compound and its derivatives is primarily concerned with the conformation of the six-membered piperidine ring. The ring typically adopts a chair conformation to minimize steric strain. In this compound, the C4 position is a quaternary carbon and thus not a stereocenter.

The stereochemical outcome of reactions at the nitrogen atom, such as quaternization, is of significant interest. The piperidine ring exists in a dynamic equilibrium of chair conformations. The incoming alkyl group during N-alkylation can attack from either the axial or equatorial face of the nitrogen atom. The ratio of the resulting diastereomeric quaternary salts depends on the steric hindrance presented by the substituents on the ring and the attacking alkylating agent. researchgate.net Computational and experimental studies on related piperidine systems have shown that the transition state energies for axial versus equatorial attack determine the product distribution. researchgate.net For instance, in the quaternization of 1-alkyl-4-substituted piperidines, the stereochemical course of the reaction is influenced by the conformational preference of the existing N-alkyl group and the substituents at the C4 position. nih.gov

Spectroscopic Characterization and Structural Elucidation of 1,4 Dimethylpiperidine 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of the organic structures. researchgate.net For 1,4-Dimethylpiperidine-4-carbonitrile, a complete assignment of proton and carbon signals is achieved through one-dimensional and two-dimensional NMR experiments, providing unequivocal evidence for its constitution.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The interpretation of these signals is based on their chemical shift (δ), integration, and multiplicity. Due to the absence of direct experimental data in the literature for this specific compound, the predicted chemical shifts are inferred from analogous structures such as N-methylpiperidine, 4-methylpiperidine, and 4-cyanopiperidine. chemicalbook.comchemicalbook.comchemicalbook.com

The piperidine (B6355638) ring protons at positions 2, 3, 5, and 6 would appear as complex multiplets in the aliphatic region of the spectrum. The protons on carbons C2 and C6, being adjacent to the nitrogen atom, are expected to be deshielded and resonate at approximately δ 2.3-3.0 ppm. chemicalbook.comchemicalbook.com The protons on carbons C3 and C5 would likely appear further upfield, in the range of δ 1.5-2.1 ppm. chemicalbook.comresearchgate.net

The two methyl groups give rise to characteristic singlet signals. The N-methyl (N-CH₃) protons are anticipated to produce a singlet around δ 2.2-2.4 ppm, consistent with data for N-methylpiperidine derivatives. chemicalbook.com The C4-methyl (C4-CH₃) protons, attached to a quaternary carbon, would also appear as a singlet, likely in the δ 1.2-1.5 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Piperidine H2/H6 | 2.3 - 3.0 | Multiplet |

| Piperidine H3/H5 | 1.5 - 2.1 | Multiplet |

| N-CH₃ | 2.2 - 2.4 | Singlet |

| C4-CH₃ | 1.2 - 1.5 | Singlet |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected, corresponding to each unique carbon environment in the structure. Predicted chemical shifts are based on data from piperidine, N-methylpiperidine, and general substituent effects. acs.orgchemicalbook.comdocbrown.info

The quaternary carbon of the nitrile group (C≡N) is characteristically found in the δ 120-125 ppm region. The other quaternary carbon, C4, to which the methyl and nitrile groups are attached, would be significantly downfield in the aliphatic region, estimated around δ 35-45 ppm.

The carbons of the piperidine ring adjacent to the nitrogen (C2 and C6) are expected to resonate at approximately δ 55-60 ppm. acs.org The C3 and C5 carbons would appear at a higher field, likely in the δ 30-40 ppm range. chemicalbook.com The N-methyl carbon signal is anticipated around δ 45-50 ppm, while the C4-methyl carbon would be found further upfield, typically in the δ 25-30 ppm range. acs.orgdocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C≡N | 120 - 125 |

| C2 / C6 | 55 - 60 |

| C3 / C5 | 30 - 40 |

| C4 | 35 - 45 |

| N-CH₃ | 45 - 50 |

| C4-CH₃ | 25 - 30 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced two-dimensional (2D) NMR experiments are employed. optica.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are vital for mapping the intricate network of connectivities within substituted piperidines. nih.govresearchgate.net

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. It would show correlations between the protons at C2/C6 and their neighbors at C3/C5, confirming the integrity of the piperidine ring structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the multiplet at δ ~2.5 ppm to the C2/C6 carbons at δ ~57 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically over two or three bonds). Key HMBC correlations would be expected between the N-methyl protons and the C2/C6 carbons, and between the C4-methyl protons and the C3/C5 carbons, the C4 quaternary carbon, and the nitrile carbon. These correlations provide definitive proof of the substitution pattern. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the characteristic functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific functional groups. The most prominent and diagnostic band is that of the nitrile (C≡N) group. The C≡N stretching vibration typically appears as a sharp, medium-intensity band in the range of 2260-2240 cm⁻¹. researchgate.net Its presence is a key indicator of the carbonitrile functionality.

Other significant absorptions would include the C-H stretching vibrations of the aliphatic piperidine ring and methyl groups, which are expected in the 3000-2800 cm⁻¹ region. researchgate.net C-H bending vibrations for CH₂ and CH₃ groups would be observed in the 1470-1350 cm⁻¹ range. The C-N stretching vibrations of the tertiary amine within the piperidine ring typically appear in the fingerprint region, around 1250-1020 cm⁻¹. researchgate.net

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | 3000 - 2800 | Medium-Strong |

| C≡N Stretch (Nitrile) | 2260 - 2240 | Medium, Sharp |

| C-H Bend (CH₂/CH₃) | 1470 - 1350 | Medium |

| C-N Stretch (Tertiary Amine) | 1250 - 1020 | Medium |

Raman spectroscopy provides complementary information to FT-IR, as it detects molecular vibrations that result in a change in polarizability. The nitrile group is particularly well-suited for Raman analysis. morressier.com The C≡N stretching vibration gives rise to a strong and sharp signal in the 2260-2240 cm⁻¹ region, which is often more intense in Raman than in IR spectra. researchgate.netresearchgate.net This region of the Raman spectrum is typically free from other interfering signals, making the nitrile peak a highly reliable diagnostic marker. researchgate.net

The symmetric C-H stretching vibrations of the methyl and methylene (B1212753) groups would also be visible in the Raman spectrum, typically appearing as strong bands between 2800 and 3000 cm⁻¹. acs.org The carbon skeleton of the piperidine ring would produce a series of bands in the fingerprint region (below 1500 cm⁻¹), which can be complex but provides a unique signature for the molecule. nih.gov

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | 3000 - 2800 | Strong |

| C≡N Stretch (Nitrile) | 2260 - 2240 | Strong, Sharp |

| C-H Bend (CH₂/CH₃) | 1470 - 1350 | Weak-Medium |

| Piperidine Ring Vibrations | < 1300 | Weak-Medium |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry serves as a fundamental tool for determining the molecular weight and structural features of this compound. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer unique advantages for its analysis.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. In the analysis of this compound (molar mass: 152.24 g/mol ), the compound would first be separated on a gas chromatography column before entering the mass spectrometer, which typically utilizes electron ionization (EI).

The resulting mass spectrum is expected to show a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 152. This peak confirms the molecular weight of the compound. Subsequent fragmentation provides a unique fingerprint for the molecule. The fragmentation of N-alkyl piperidines is often directed by the nitrogen atom through alpha-cleavage, which is a characteristic fragmentation pathway for amines. miamioh.edu For this compound, predictable fragmentation patterns would include the loss of methyl or cyano groups and ring cleavage events.

Expected GC-MS Fragmentation Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 152 | [C₉H₁₆N₂]⁺ | Molecular Ion (M⁺) |

| 137 | [M - CH₃]⁺ | Loss of a methyl group from C4 |

| 126 | [M - CN]⁺ | Loss of the nitrile group |

| 83 | [C₅H₉N]⁺ | Alpha-cleavage and subsequent rearrangement |

Note: This table is based on theoretical fragmentation patterns for a molecule with this structure.

LC-MS is particularly useful for analyzing compounds in complex mixtures and for those that may not be suitable for GC analysis. For this compound, LC would be coupled with a mass spectrometer, likely using a soft ionization technique such as Electrospray Ionization (ESI). mdpi.com

Given the presence of a basic tertiary amine in the piperidine ring, ESI would typically be performed in positive ion mode. This would result in the formation of a protonated molecule, [M+H]⁺, which would be observed in the mass spectrum. This primary ion is crucial for confirming the molecular weight of the compound. For this compound, the protonated molecule would appear at an m/z of approximately 153.2. Tandem mass spectrometry (MS/MS) could be employed to induce fragmentation of this precursor ion to gain further structural information. nih.gov

Expected LC-MS Ionization Data

| Observed Ion | m/z (Mass-to-Charge Ratio) | Ionization Mode |

|---|

Note: The exact m/z value would depend on the isotopic composition and the precision of the mass spectrometer.

Electronic Absorption and Fluorescence Spectroscopy (e.g., UV-Vis, where applicable)

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. The structure of this compound consists of a saturated aliphatic piperidine ring, methyl groups, and a nitrile (cyano) group.

These structural components lack significant chromophores that absorb light in the conventional UV-Vis range (200–800 nm). Saturated amines and alkanes typically have absorption maxima in the far-UV region, below 200 nm. nist.govnist.gov The nitrile group exhibits a very weak n→π* transition that also falls in the vacuum UV region, making it generally undetectable by standard laboratory spectrophotometers. Consequently, a solution of this compound is not expected to display any significant absorbance peaks in the UV-Vis spectrum.

Fluorescence spectroscopy requires a molecule to first absorb light and then emit it at a longer wavelength. Since this compound does not possess a fluorophore and does not absorb light in the UV-Vis range, it is not expected to be fluorescent.

Expected UV-Vis Spectroscopic Properties

| Property | Expected Value / Observation |

|---|---|

| λmax (Wavelength of Max. Absorbance) | No significant absorption > 200 nm |

| Molar Absorptivity (ε) | Not applicable in the 200-800 nm range |

Computational and Theoretical Investigations of 1,4 Dimethylpiperidine 4 Carbonitrile

Quantum Chemical Studies for Electronic Structure and Energetics

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These ab initio and Density Functional Theory (DFT) methods solve quantum mechanical equations to model molecular characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy state on the potential energy surface. For piperidine (B6355638) derivatives, DFT calculations typically utilize functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netorientjchem.org

Once the geometry is optimized, various electronic properties can be predicted. These include bond lengths, bond angles, dihedral angles, dipole moments, and vibrational frequencies. This data provides a detailed picture of the molecule's static structure and can be correlated with experimental spectroscopic results. orientjchem.org

| Predicted Property | Typical Methodology | Information Gained |

|---|---|---|

| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Provides the most stable 3D structure, including bond lengths and angles. |

| Dipole Moment | DFT Calculation | Indicates the overall polarity of the molecule. |

| Vibrational Frequencies | Frequency Calculation post-optimization | Predicts infrared (IR) and Raman spectra for structural confirmation. |

| Molecular Electrostatic Potential (MEP) | DFT Calculation | Maps electron-rich and electron-poor regions, identifying sites for electrophilic and nucleophilic attack. |

Frontier Molecular Orbital (FMO) theory is crucial for explaining the chemical reactivity of molecules. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors help predict how the molecule will behave in a chemical reaction. researchgate.net

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. |

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical studies provide a static picture, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a "computational microscope" to observe molecular behavior in a simulated environment (e.g., in a solvent like water). researchgate.net

For 1,4-Dimethylpiperidine-4-carbonitrile, a key area of investigation is its conformational flexibility. The piperidine ring primarily adopts a chair conformation to minimize steric and torsional strain. acs.org However, substituents on the ring can exist in either an axial or equatorial position, and the ring can interconvert between different conformers (e.g., chair, boat, and twist-boat). rsc.org The relative energies of these conformers are influenced by factors like steric hindrance and electrostatic interactions. nih.govd-nb.info

MD simulations can track these conformational changes over nanoseconds or longer, revealing the stability of different conformers, the energy barriers for conversion, and how the molecule interacts with its environment. Key parameters analyzed in MD simulations include the Root-Mean-Square Deviation (RMSD), which measures the stability of the molecule's structure over time. researchgate.net

In Silico Modeling for Ligand-Target Interaction Prediction

If a compound is being investigated for potential pharmacological activity, in silico modeling can predict how it might interact with a specific biological target, such as a protein or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, e.g., a protein's active site) to form a stable complex. researchgate.netnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket.

Scoring functions are then used to estimate the binding affinity for each pose, resulting in a "docking score," typically expressed in kcal/mol. A lower (more negative) score generally indicates a more favorable binding interaction. tandfonline.commdpi.com This method allows for the rapid screening of compounds against various targets and provides a hypothesis about the binding mode. tandfonline.com

Following a docking simulation, the most promising ligand poses are analyzed in detail to understand the nature of the interactions stabilizing the complex. This interaction profiling identifies key contacts between the ligand and the amino acid residues of the protein.

Common interactions include:

Hydrogen Bonds: Strong, directional interactions between a hydrogen atom and an electronegative atom (like oxygen or nitrogen).

Hydrophobic Interactions: Favorable interactions between nonpolar groups, driven by the exclusion of water.

Van der Waals Forces: Weak, short-range electrostatic attractions.

π-π Stacking: Interactions between aromatic rings.

Cation-π Interactions: Electrostatic attraction between a cation and the face of an aromatic ring. mdpi.com

The binding energy calculation provides a quantitative measure of the ligand's affinity for the target. Analyzing these interactions is crucial for understanding structure-activity relationships and for designing more potent and selective molecules. nih.govmdpi.com

| Interaction Type | Description | Relevance in Binding |

|---|---|---|

| Hydrogen Bond | Interaction between H-bond donor and acceptor groups. | Key for specificity and high-affinity binding. |

| Hydrophobic Interaction | Interaction between nonpolar molecular surfaces. | Major contributor to the overall binding energy. |

| Van der Waals | Weak, non-specific attractive forces. | Contributes to the overall stability of the complex. |

| π-π Stacking | Attractive interaction between aromatic rings. | Important for ligands containing aromatic moieties. |

Structure Activity Relationship Sar Studies of 1,4 Dimethylpiperidine 4 Carbonitrile and Its Analogues in Preclinical Research

Design Principles for Modifying the 1,4-Dimethylpiperidine-4-carbonitrile Scaffold to Influence Biological Activities

General principles in medicinal chemistry suggest that modifications to the this compound scaffold could modulate its pharmacokinetic and pharmacodynamic properties. Key areas for modification would likely include the N-methyl group, the C4-methyl group, and the C4-carbonitrile group.

For instance, alterations to the N-substituent on the piperidine (B6355638) ring are a common strategy to influence receptor affinity and selectivity. In related piperidine series, varying the N-substituent from a simple methyl group to larger, more complex moieties has been shown to drastically alter biological activity, including shifting a compound from an agonist to an antagonist at certain receptors.

The geminal dimethyl substitution at the C4 position is a feature that can impart steric hindrance and influence the orientation of other substituents, potentially enhancing binding to a biological target. The carbonitrile group is a versatile functional group that can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups. Its replacement or modification could lead to changes in potency and selectivity.

While these general principles are well-established, specific SAR studies detailing these modifications for the this compound scaffold are not readily found in the reviewed literature.

In Vitro Biological Activity Evaluation

Comprehensive in vitro biological activity data for this compound is not extensively documented. Research on analogous structures provides some context for potential activities. For example, various 4-substituted piperidine derivatives have been evaluated for a range of biological effects.

Enzyme Inhibition: Piperidine-containing compounds have been investigated as inhibitors of various enzymes. However, specific enzyme inhibition data for this compound is not available.

Receptor Binding Assays: The piperidine nucleus is a common feature in ligands for various receptors, including opioid and nociceptin (B549756) receptors. Studies on structurally related N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown affinity for opioid receptors. It is plausible that this compound and its analogues could interact with central nervous system receptors, but specific binding affinities and receptor profiles are not reported.

Antimicrobial Assays: While some piperidine derivatives have been explored for their antimicrobial properties, there is no specific information available regarding the antimicrobial activity of this compound.

Non-human Cellular Models: The activity of this compound in non-human cellular models has not been detailed in the available literature.

Mechanistic Investigations of Observed Biological Activities in Non-Human Systems

Given the lack of specific in vitro activity data for this compound, there are consequently no detailed mechanistic investigations of its biological activities in non-human systems reported. Mechanistic studies typically follow the identification of a specific biological effect and are aimed at elucidating the molecular pathways through which the compound exerts its action. Without initial data on its biological targets, such investigations have not been published.

Applications of 1,4 Dimethylpiperidine 4 Carbonitrile in Chemical Synthesis and Specialized Fields

Role as a Key Intermediate in the Synthesis of Complex Nitrogen-Containing Heterocycles

1,4-Dimethylpiperidine-4-carbonitrile serves as a crucial precursor in the synthesis of several complex nitrogen-containing heterocycles, most notably in the production of the opioid analgesic Pethidine (also known as Meperidine). wikipedia.org The synthesis of Pethidine is a multi-step process where the piperidine (B6355638) ring of this compound forms the core structure of the final active pharmaceutical ingredient.

The nitrile group of this compound is a key functional handle that allows for further chemical transformations. A common synthetic route involves the hydrolysis of the nitrile to a carboxylic acid, followed by esterification. This transformation is a critical step in converting the simple piperidine derivative into the more complex Pethidinic acid, a direct precursor to Pethidine. wikipedia.org

The following table outlines the key synthetic transformation of this compound in the synthesis of Pethidine:

| Step | Reactant | Reagents and Conditions | Product |

| 1 | This compound | Acid or base hydrolysis | 1-methyl-4-phenylpiperidine-4-carboxylic acid (Pethidinic acid) |

| 2 | Pethidinic acid | Ethanol, acid catalyst | Pethidine (Meperidine) |

The significance of this compound as an intermediate is underscored by its role in the construction of the 4-arylpiperidine scaffold, which is a common structural motif in a wide range of centrally acting drugs. The straightforwardness of its conversion to valuable pharmaceutical compounds highlights its importance in medicinal chemistry and drug development.

Development of Novel Chemical Probes and Research Tools for Non-Clinical Biological Studies

While direct applications of this compound as a chemical probe are not extensively documented, the 1,4-dimethylpiperidine (B1618611) scaffold is a recurring motif in molecules designed for non-clinical biological research. chemistryviews.org Chemical probes are small molecules used to study biological systems, and the piperidine ring is a favored component due to its ability to impart favorable pharmacokinetic properties and to serve as a rigid scaffold for the precise orientation of pharmacophoric groups. chemistryviews.org

The development of research tools often involves the synthesis of a library of compounds with systematic structural variations to probe biological targets. The 1,4-dimethylpiperidine moiety can be readily functionalized, making it an attractive core for such libraries. For instance, derivatives of N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidines have been developed as opioid receptor antagonists for research purposes. chemistryviews.org These studies provide insights into receptor binding and function, which are crucial in the early stages of drug discovery.

The following table summarizes the desirable properties of piperidine-based scaffolds for the development of chemical probes:

| Property | Description | Relevance in Chemical Probe Design |

| Structural Rigidity | The chair conformation of the piperidine ring provides a well-defined three-dimensional structure. | Allows for the precise positioning of substituents to interact with biological targets. |

| Synthetic Tractability | The piperidine ring can be readily synthesized and functionalized. | Facilitates the generation of diverse compound libraries for screening. |

| Physicochemical Properties | The basic nitrogen atom can be protonated at physiological pH, influencing solubility and cell permeability. | Can be tuned to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the probe. |

The exploration of piperidine derivatives as research tools is an active area of investigation, and the this compound structural motif holds potential for the development of novel probes for various biological targets.

Exploration in Areas such as Biocatalysis and Material Science

The application of piperidine derivatives is expanding into the fields of biocatalysis and material science. While specific studies on this compound are limited, research on related piperidine nitriles provides a basis for its potential in these areas.

In biocatalysis, enzymes are used to catalyze chemical reactions. The synthesis of piperidine derivatives using biocatalytic methods is an area of growing interest due to the potential for high enantioselectivity and environmentally friendly reaction conditions. rsc.org For instance, lipases have been used in the multicomponent synthesis of clinically valuable piperidines. frontiersin.org The nitrile group in this compound could potentially be a substrate for nitrile-metabolizing enzymes, such as nitrilases or nitrile hydratases, to produce amides or carboxylic acids in a highly selective manner. nih.gov

In material science, piperidine-containing compounds are being explored for the development of new materials with specific properties. For example, piperidine-based bioactive films have been prepared for potential drug delivery applications. frontiersin.orgmdpi.com The nitrile group of this compound could be utilized in polymerization reactions or as a functional group to be incorporated into polymer backbones, potentially imparting unique thermal or mechanical properties to the resulting materials.

The table below highlights potential applications of piperidine nitriles in these specialized fields:

| Field | Potential Application | Relevant Research |

| Biocatalysis | Enantioselective synthesis of chiral piperidine carboxylic acids or amides. | Use of nitrilases for the hydrolysis of nitriles. nih.gov |

| Material Science | Incorporation into polymers to enhance thermal stability or create bioactive materials. | Synthesis of nitrile-containing polymers from bio-based resources. |

Further research is needed to fully explore the potential of this compound in these emerging areas.

Potential for Photophysical Applications Based on Related Structural Motifs

The photophysical properties of molecules, such as their absorption and emission of light, are of great interest for applications in areas like fluorescent probes, sensors, and imaging agents. While the photophysical properties of this compound have not been extensively studied, the analysis of related structural motifs suggests potential for such applications.

The presence of a nitrogen atom within a saturated heterocyclic ring, such as in N-methylpiperidine, can influence the electronic transitions of a molecule. Furthermore, the nitrile group is a known electron-withdrawing group that can participate in charge-transfer interactions, which are often associated with interesting photophysical phenomena.

Studies on other nitrogen-containing heterocycles with nitrile groups have shown that these compounds can exhibit fluorescence. The photophysical properties of such molecules are often sensitive to their environment, making them potential candidates for use as sensors. For example, the fluorescence of some dyes can be modulated by solvent polarity or the presence of specific ions.

The following table summarizes the key structural features and their potential influence on photophysical properties:

| Structural Feature | Potential Photophysical Effect |

| N-Methylpiperidine Ring | Can act as an electron-donating group and influence the energy of electronic transitions. |

| Nitrile Group | Can act as an electron-accepting group and participate in intramolecular charge transfer (ICT) states. |

| Saturated Ring System | Provides a non-conjugated scaffold that can be functionalized with chromophores. |

The combination of the electron-donating tertiary amine and the electron-withdrawing nitrile group in this compound suggests the possibility of designing derivatives with interesting photophysical properties. Further research into the synthesis and characterization of such derivatives could lead to the development of novel fluorescent materials.

Future Research Trajectories and Emerging Trends in 1,4 Dimethylpiperidine 4 Carbonitrile Studies

Advancements in Asymmetric Synthesis and Enantioselective Methodologies

The synthesis of piperidine (B6355638) derivatives, a core structure in many pharmaceuticals, is undergoing a significant transformation with the advent of advanced asymmetric and enantioselective methodologies. Although specific enantioselective syntheses for 1,4-dimethylpiperidine-4-carbonitrile are not extensively detailed in current literature, the trends in the broader field of piperidine synthesis offer a clear roadmap for future research. A key area of development is the use of chiral catalysts to produce specific stereoisomers of substituted piperidines, which is crucial as different enantiomers of a drug can have vastly different biological activities.

Future efforts will likely focus on developing highly enantioselective variants of reactions like the Kwon annulation of imines with allenes, which has been shown to be effective for producing functionalized piperidine derivatives with excellent stereoselectivity when using chiral phosphine catalysts. Another promising avenue is the rhodium-catalyzed asymmetric carbometalation of dihydropyridines, which provides access to enantioenriched 3-substituted tetrahydropyridines, precursors to chiral piperidines. These methods allow for precise control over the stereochemistry of the final product.

The exploration of organocatalysis, using small organic molecules as catalysts, also presents a significant opportunity. For instance, cinchona-alkaloid-organocatalyzed enantioselective synthesis has been successfully applied to create chiral 1,4-dihydropyridine derivatives. Adapting such methodologies to the synthesis of this compound could provide efficient, metal-free routes to enantiomerically pure forms of the compound and its analogs.

| Methodology | Catalyst/Reagent Type | Potential Application to this compound |

| Catalytic [4+2] Annulation | Chiral Phosphine Catalysts | Enantioselective synthesis of functionalized piperidine rings. |

| Asymmetric Carbometalation | Rhodium Catalysts with Chiral Ligands | Access to enantioenriched piperidine precursors from dihydropyridines. |

| Organocatalytic Michael Addition | Cinchona Alkaloid Derivatives | Metal-free synthesis of highly substituted, chiral piperidine structures. |

| Pyridine Hydrogenation | Heterogeneous Nanocatalysts (Co, Ru, Ni) | Stereoselective reduction of pyridine precursors to form piperidine rings. nih.gov |

These advancements are critical for creating libraries of stereochemically defined piperidine compounds for drug discovery programs, enabling a more detailed exploration of the structure-activity relationship (SAR) of this compound and its derivatives.

Integration with Automated Synthesis and High-Throughput Screening Platforms

The integration of automated synthesis with high-throughput screening (HTS) is revolutionizing the pace of drug discovery. This synergy allows for the rapid generation and evaluation of large libraries of compounds, significantly accelerating the identification of promising drug candidates. For this compound, these platforms offer a pathway to rapidly explore its chemical space and identify derivatives with enhanced biological activity.

Automated synthesis platforms, particularly those based on continuous flow chemistry, enable the rapid, on-demand production of chemical building blocks and small compound libraries. These systems offer precise control over reaction parameters, leading to higher yields and purity. By developing a robust flow synthesis route for the this compound scaffold, researchers can quickly generate a diverse array of analogs by varying substituents. This approach is significantly faster than traditional batch synthesis.

Once synthesized, these compound libraries can be seamlessly integrated with HTS platforms. HTS utilizes robotic automation and sensitive detection methods to test thousands of compounds against a biological target in a short period. This allows for the rapid identification of "hits"—compounds that show activity in a particular assay. The use of 3D cell models and organoids in HTS is also becoming more common, as they more accurately represent the physiological conditions of human tissues compared to traditional 2D cell cultures. For derivatives of this compound, this integrated approach would enable:

Rapid SAR Exploration: Automated synthesis can quickly produce a matrix of analogs where different parts of the molecule are systematically modified.

Efficient Hit Identification: HTS can screen these libraries against a wide range of biological targets, from enzymes to receptors, to identify novel activities.

Cost and Time Savings: Automation reduces the manual labor and resources required for both synthesis and screening, making the discovery process more efficient.

This high-speed, iterative cycle of design, synthesis, and testing is a powerful engine for modern medicinal chemistry and represents a significant future direction for research into this compound.

Development of Predictive Computational Models for Structure-Property Relationships

Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is an indispensable tool in modern drug discovery for predicting the biological activity and properties of chemical compounds based on their structure. For this compound and its derivatives, developing robust predictive models is a key future trajectory to guide the design of new analogs with improved efficacy and safety profiles.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating molecular descriptors that quantify various aspects of a molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. By correlating these descriptors with experimental activity data, a predictive model can be built. For piperidine derivatives, QSAR studies have been successfully used to model activities against various targets, including CCR5 antagonists and Akt1 inhibitors. nih.govtandfonline.com

Future research on this compound would benefit from the development of both 2D and 3D-QSAR models:

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule and are useful for identifying key structural fragments that contribute to activity.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D aligned structures to generate contour maps that visualize where steric, electrostatic, hydrophobic, and hydrogen-bonding fields influence activity. nih.govmdpi.com This provides intuitive guidance for designing more potent molecules.

Furthermore, the development of more sophisticated models, such as 4D-QSAR, which incorporates the conformational flexibility of molecules, can provide even more accurate predictions. nih.gov These computational models, once validated, can be used for virtual screening of large compound databases to prioritize candidates for synthesis and testing, thereby saving significant time and resources. They also play a crucial role in predicting potential liabilities, such as toxicity, early in the discovery process. For example, predictive models for cardiotoxicity related to hERG channel inhibition have been developed for piperidine derivatives, highlighting the potential for in silico safety assessment. mdpi.com

| Modeling Technique | Key Descriptors/Inputs | Predicted Properties | Application for this compound |

| 2D-QSAR | Topological, structural, physicochemical descriptors. tandfonline.com | Biological activity (e.g., IC50), ADME properties. | Rapid screening and identification of key structural features. |

| 3D-QSAR (CoMFA/CoMSIA) | Steric, electrostatic, hydrophobic, H-bond fields. nih.govmdpi.com | Binding affinity, potency. | Guiding structural modifications for lead optimization. |

| Fragment-Based QSAR | Contribution of different molecular fragments. | Activity prediction for novel compound design. | Designing new derivatives by combining favorable fragments. researchgate.net |

| Toxicity Modeling | Descriptors correlated with toxicity endpoints (e.g., hERG inhibition). mdpi.com | Cardiotoxicity, genotoxicity, etc. | Early-stage risk assessment and design of safer compounds. |

Expanding the Scope of Biological Target Identification in Non-Human and Non-Clinical Systems

While much of the focus for piperidine-containing compounds is on human therapeutic targets, a significant area for future research lies in expanding the scope of biological target identification to non-human and non-clinical systems. This includes applications in veterinary medicine, agriculture, and environmental science. The diverse biological activities exhibited by piperidine derivatives suggest that this compound and its analogs could have valuable applications beyond human health.

In the agrochemical sector , piperidine is a crucial intermediate for the synthesis of pesticides and herbicides. snsinsider.com Future research could involve screening libraries of this compound derivatives for activity against key agricultural pests (insects, fungi, nematodes) or for herbicidal properties. Identifying novel modes of action in these systems could lead to the development of new crop protection agents that are effective and potentially more environmentally benign.

In veterinary medicine , many of the same biological pathways targeted in humans are relevant in animals. Therefore, compounds developed for human diseases could be repurposed or adapted for animal health. Non-clinical toxicology studies, which are a standard part of drug development, provide initial data on the effects of compounds in animal models (e.g., rodents, dogs). nih.gov This data can serve as a starting point for exploring therapeutic applications in these species.

Furthermore, exploring the interactions of this compound with environmental systems is an emerging area of interest. This could involve studying its effects on microorganisms, aquatic life, or its potential for bioremediation. Identifying specific targets in these non-clinical systems could open up entirely new applications for this chemical scaffold. Non-clinical safety and toxicology assessments are foundational to this exploration, helping to understand the potential risks and mechanisms of action in various species and environments. europa.euaurigeneservices.com

Expanding the search for biological targets in these non-traditional areas represents a significant growth opportunity for the application of this compound, leveraging its chemical versatility to address a wider range of scientific and societal challenges.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.